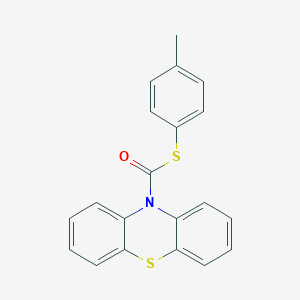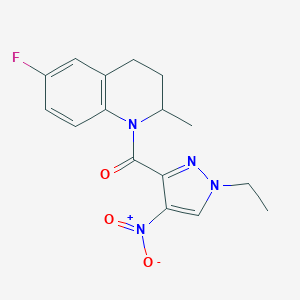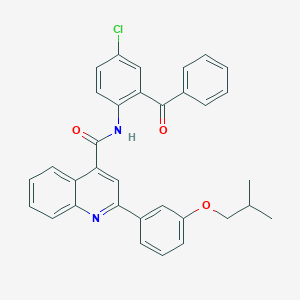![molecular formula C24H32N2O2S B452007 N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B452007.png)
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfanyl group and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Propanamide Backbone: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Coupling with Phenylpropyl Groups: The final step involves the coupling of the intermediate with phenylpropyl groups, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反应分析
Types of Reactions
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: Similar structure but lacks the sulfanyl group.
N-(3-phenylpropyl)propanamide: Similar backbone but lacks the additional functional groups.
Uniqueness
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C24H32N2O2S |
|---|---|
分子量 |
412.6g/mol |
IUPAC 名称 |
3-[3-oxo-3-(3-phenylpropylamino)propyl]sulfanyl-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C24H32N2O2S/c27-23(25-17-7-13-21-9-3-1-4-10-21)15-19-29-20-16-24(28)26-18-8-14-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2,(H,25,27)(H,26,28) |
InChI 键 |
FSYKNSFEAVCZKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCSCCC(=O)NCCCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCSCCC(=O)NCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B451926.png)

![N-(5-chloro-2-methylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B451928.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B451929.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine](/img/structure/B451932.png)
![5-[(4-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B451937.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B451938.png)
![1-{[6-Bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B451939.png)


![4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451946.png)
![N-[1-(1-adamantyl)ethyl]-6-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B451947.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B451951.png)
